N~6~-butyl-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N6-Butyl-1-methyl-N4-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound belonging to the class of pyrazolopyrimidines This compound is characterized by its unique bicyclic structure, which includes a pyrazole ring fused to a pyrimidine ring
Properties
Molecular Formula |
C17H22N6 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
6-N-butyl-1-methyl-4-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C17H22N6/c1-4-5-10-18-17-21-15(13-11-19-23(3)16(13)22-17)20-14-9-7-6-8-12(14)2/h6-9,11H,4-5,10H2,1-3H3,(H2,18,20,21,22) |
InChI Key |
NJZVNFACKKIFFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC(=C2C=NN(C2=N1)C)NC3=CC=CC=C3C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-Butyl-1-methyl-N4-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable pyrazole derivative, the introduction of the pyrimidine ring can be achieved through cyclization reactions involving reagents such as phosphorus oxychloride (POCl3) and ammonia (NH3). The butyl and methylphenyl groups are introduced through alkylation reactions using alkyl halides in the presence of a strong base like sodium hydride (NaH).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial. Solvent extraction and crystallization are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N6-Butyl-1-methyl-N4-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like hydroxide (OH-) or amine (NH2-).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazolopyrimidines.
Scientific Research Applications
N6-Butyl-1-methyl-N4-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N6-Butyl-1-methyl-N4-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biochemical pathways. For example, it may inhibit kinase enzymes, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N6-Butyl-1-methyl-N4-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- N6-Butyl-1-methyl-N4-(2-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Uniqueness
N6-Butyl-1-methyl-N4-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to the presence of the 2-methylphenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for targeted therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
